molecular formula C22H25N3O5 B7713280 N-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7713280
M. Wt: 411.5 g/mol
InChI Key: CKXBMNYOAKDGNY-UHFFFAOYSA-N
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Description

“N-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide” is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features a butanamide backbone with substituted phenyl and oxadiazole groups, which may impart unique chemical and biological properties.

Properties

IUPAC Name

N-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-14-8-5-6-9-16(14)23-19(26)10-7-11-20-24-22(25-30-20)15-12-17(27-2)21(29-4)18(13-15)28-3/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXBMNYOAKDGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide” typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions: Introduction of the 2-methylphenyl and 3,4,5-trimethoxyphenyl groups can be done through nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the butanamide linkage, which can be achieved by reacting the intermediate with butanoyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the oxadiazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, such as drug development for various diseases.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The oxadiazole ring and substituted phenyl groups might play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other oxadiazole derivatives.

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